5-Ethenyl-5,9-dimethyldec-8-EN-4-OL is an organic compound with the molecular formula C12H22O and a CAS number of 61685-46-9. This compound is characterized by its unique structure, which includes an ethenyl group, two methyl groups, and a hydroxyl group attached to a decene backbone. The presence of these functional groups imparts distinct reactivity and potential applications in various fields, including chemistry and biology.
This compound can be synthesized from readily available starting materials such as 5,9-dimethyldec-8-ene and ethylene. Its synthesis often involves controlled reaction conditions to facilitate the addition of the ethenyl group to the decene backbone.
5-Ethenyl-5,9-dimethyldec-8-EN-4-OL falls under the category of alkenols due to its alkene and alcohol functional groups. This classification allows it to participate in various chemical reactions typical of both alkenes and alcohols.
The synthesis of 5-Ethenyl-5,9-dimethyldec-8-EN-4-OL can be achieved through several methods:
The synthesis typically involves:
In industrial settings, large-scale reactors may be employed alongside continuous flow processes for efficient production.
The molecular structure of 5-Ethenyl-5,9-dimethyldec-8-EN-4-OL features:
| Property | Value |
|---|---|
| Molecular Formula | C12H22O |
| Molecular Weight | 198.31 g/mol |
| IUPAC Name | 5-Ethenyl-5,9-dimethyldec-8-en-4-ol |
| InChI Key | ARFYOLGRSKRSMF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(C)(CCC=C(C)C)C=C)O |
The structural formula indicates significant branching and functionalization that affect its chemical behavior.
5-Ethenyl-5,9-dimethyldec-8-EN-4-OL can undergo several key chemical reactions:
The reactivity is largely influenced by the presence of the hydroxyl group and the double bond, making it suitable for various organic transformations.
The mechanism of action for 5-Ethenyl-5,9-dimethyldec-8-EN-4-OL involves its interaction with specific molecular targets:
Research is ongoing to elucidate specific pathways affected by this compound and its potential therapeutic implications.
The physical properties include:
Key chemical properties are:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
These properties are crucial for understanding its behavior in different environments and applications .
5-Ethenyl-5,9-dimethyldec-8-EN-4-OL has diverse applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: